N-(naphthalen-1-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]propanamide
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Overview
Description
N~1~-(1-NAPHTHYL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)SULFANYL]PROPANAMIDE is a complex organic compound that features a naphthyl group, a quinazolinyl moiety, and a propanamide backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-NAPHTHYL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)SULFANYL]PROPANAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Naphthyl Group: Starting with naphthalene, various functionalization reactions such as Friedel-Crafts acylation or alkylation can introduce the desired substituents.
Quinazolinyl Synthesis: The quinazolinyl moiety can be synthesized from anthranilic acid derivatives through cyclization reactions.
Coupling Reactions: The naphthyl and quinazolinyl intermediates are then coupled using appropriate linkers and reagents to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms might be employed.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-NAPHTHYL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)SULFANYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~).
Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives, while substitution could introduce various functional groups onto the naphthyl or quinazolinyl rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(1-NAPHTHYL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)SULFANYL]PROPANAMIDE would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
N~1~-(1-Naphthyl)-2-(quinazolin-4-ylthio)propanamide: A structurally similar compound with potential differences in biological activity.
N~1~-(2-Naphthyl)-2-(quinazolin-4-ylthio)propanamide: Another analog with a different naphthyl substitution pattern.
N~1~-(1-Naphthyl)-2-(quinazolin-2-ylthio)propanamide: Variation in the position of the quinazolinyl group.
Uniqueness
N~1~-(1-NAPHTHYL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)SULFANYL]PROPANAMIDE may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity, biological activity, and overall chemical behavior.
Properties
Molecular Formula |
C21H21N3O2S |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-naphthalen-1-yl-2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C21H21N3O2S/c1-13(27-21-23-18-11-5-4-10-16(18)20(26)24-21)19(25)22-17-12-6-8-14-7-2-3-9-15(14)17/h2-3,6-9,12-13H,4-5,10-11H2,1H3,(H,22,25)(H,23,24,26) |
InChI Key |
JPCMUFXSVHYROD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NC4=C(CCCC4)C(=O)N3 |
Origin of Product |
United States |
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